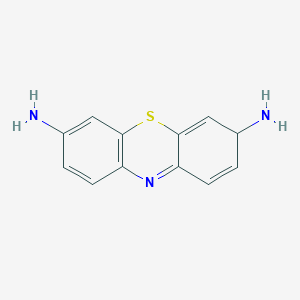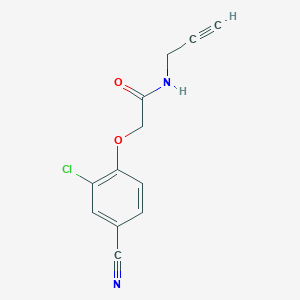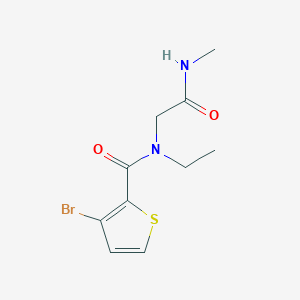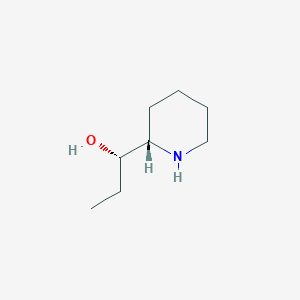
(S)-1-((S)-Piperidin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-Piperidin-2-yl)propan-1-ol is a chiral compound with a piperidine ring and a hydroxyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Piperidin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-piperidine and (S)-propan-1-ol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other chiral catalysts may be used to facilitate the reaction and ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-Piperidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇) in dilute sulfuric acid (H₂SO₄).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of chlorides or other substituted products.
Applications De Recherche Scientifique
(S)-1-((S)-Piperidin-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-Piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1-ol: A simple alcohol with a hydroxyl group attached to a propyl chain.
Piperidine: A six-membered ring containing one nitrogen atom.
Propan-2-ol: An isomer of propan-1-ol with the hydroxyl group attached to the second carbon.
Uniqueness
(S)-1-((S)-Piperidin-2-yl)propan-1-ol is unique due to its chiral nature and the presence of both a piperidine ring and a hydroxyl group. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1S)-1-[(2S)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
VCCAAURNBULZRR-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@@H]([C@@H]1CCCCN1)O |
SMILES canonique |
CCC(C1CCCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


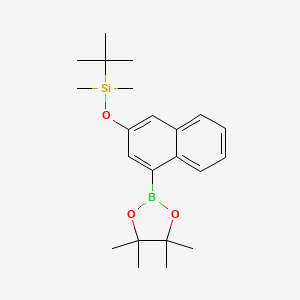
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
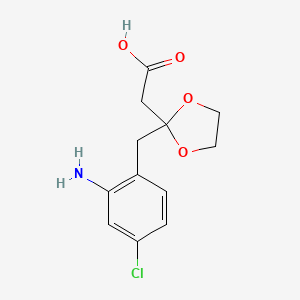

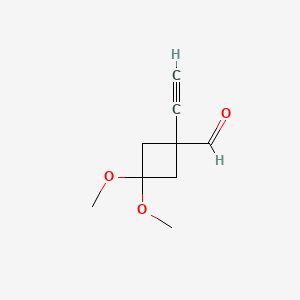


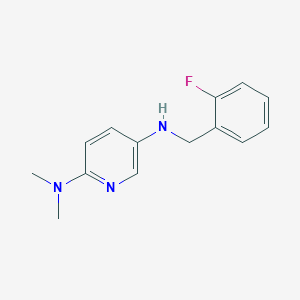
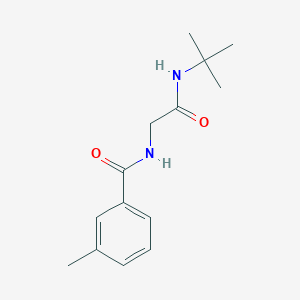
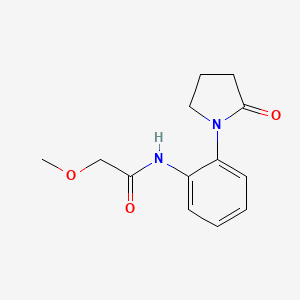
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
